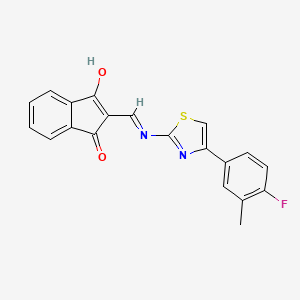

2-(((4-(4-Fluoro-3-methylphenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione

説明

2-(((4-(4-Fluoro-3-methylphenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione is a synthetic organic compound featuring a thiazole core substituted with a 4-fluoro-3-methylphenyl group.

特性

IUPAC Name |

2-[(E)-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2S/c1-11-8-12(6-7-16(11)21)17-10-26-20(23-17)22-9-15-18(24)13-4-2-3-5-14(13)19(15)25/h2-10,24H,1H3/b22-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCKFKVCYZALSM-LSFURLLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(((4-(4-Fluoro-3-methylphenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione , also referred to as compound 1 , is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its molecular formula is with a molecular weight of approximately 364.4 g/mol . This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant pharmacokinetic data.

Chemical Structure and Properties

The IUPAC name of the compound is 2-[(E)-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one . It features a complex structure that includes an indane core and a thiazole moiety, which are known for their biological significance .

Anticancer Activity

Research has indicated that compound 1 exhibits significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated its effectiveness across a panel of approximately sixty cancer cell lines. The results demonstrated a mean growth inhibition (GI50) value of 15.72 µM , indicating potent activity against human tumor cells .

Table 1: Anticancer Activity of Compound 1

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| COLO 205 | 15.72 | 50.68 |

| MCF-7 | Varied | Varied |

| H4IIEC3 | Varied | Varied |

The compound was particularly sensitive to the colon cancer cell line COLO 205, with a selectivity index (SI) of 9.24 , suggesting it may be more effective against certain types of cancer .

The mechanism by which compound 1 exerts its anticancer effects appears to involve the activation of specific cellular pathways. Similar thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of the aryl hydrocarbon receptor (AhR). This receptor is known to play a role in cellular proliferation and apoptosis .

In particular, fluorinated benzothiazoles have demonstrated a capacity to bind covalently to macromolecules within sensitive cancer cells, leading to DNA adduct formation and subsequent cell death . The presence of the fluorine atom in compound 1 may enhance its binding affinity and biological activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. While specific pharmacokinetic data for compound 1 is limited, related studies on thiazole derivatives suggest favorable drug-like properties. For instance, compounds in this class often demonstrate good solubility and permeability characteristics, which are critical for their efficacy as therapeutic agents .

Case Studies

Several case studies have highlighted the potential of thiazole derivatives similar to compound 1:

- Study on Thiazole Derivatives : A series of thiazole compounds were synthesized and tested for antiproliferative activity against various cancer cell lines. Results indicated that modifications at specific positions significantly enhanced their anticancer properties .

- Fluorinated Benzothiazoles : Research on fluorinated derivatives revealed that they could induce expression of CYP1A1 in sensitive cancer cells, contributing to their antiproliferative effects without exhibiting a biphasic dose-response relationship .

科学的研究の応用

Biological Applications

- Anticancer Activity : Research indicates that compounds with similar thiazole and indane structures exhibit anticancer properties. The thiazole moiety is known to interact with biological targets involved in cancer progression, making this compound a candidate for further investigation in oncology .

- Antimicrobial Properties : The presence of the thiazole ring contributes to the compound's potential as an antimicrobial agent. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity .

- Enzyme Inhibition : The structure of 2-(((4-(4-fluoro-3-methylphenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This aspect warrants further exploration through enzyme kinetics studies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with indane derivatives. Variations in synthesis can lead to derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Anticancer Screening

A study investigated various thiazole derivatives, including those structurally related to this compound), for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications significantly increased cytotoxicity against breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial efficacy of thiazole-based compounds against Gram-positive and Gram-negative bacteria. The findings suggested that compounds similar to the target molecule exhibited promising antibacterial activity, indicating potential for development as new antimicrobial agents .

Data Table: Comparison of Biological Activities

類似化合物との比較

Key Observations:

- Fluorine Substitution : The 4-fluoro group in the primary compound may improve metabolic stability and membrane permeability compared to the unsubstituted phenyl analogue, a common strategy in drug design to modulate pharmacokinetics .

- Synthetic Accessibility : The phenyl-substituted analogue is commercially available at high purity (≥97%), suggesting established synthetic routes, whereas the fluorinated/methylated variant may require more complex synthesis.

Broader Context: Dione-Containing Compounds

This highlights the therapeutic relevance of dione derivatives in oncology, though the primary compound’s thiazole-linked indane-1,3-dione may target distinct pathways.

Research Findings and Implications

- Theoretical Advantages : The fluorinated/methylated derivative’s structure aligns with medicinal chemistry principles for optimizing target engagement and bioavailability. Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions in enzymatic active sites.

- Data Gaps: No peer-reviewed studies on the primary compound’s biological activity or toxicity were identified. In contrast, the phenyl-substituted analogue is standardized for R&D but lacks disclosed efficacy data .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves condensation reactions between thiosemicarbazide derivatives and oxo-compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (1:2 v/v) at 100–110°C for 2 hours yields structurally analogous thiazolidinones . Optimizing stoichiometry (e.g., using 0.03 mol of oxo-compound) and solvent polarity (DMF-ethanol for recrystallization) improves crystallinity and purity. Monitoring reaction progress via TLC and adjusting reflux duration (3–5 hours) can enhance yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.32–8.35 ppm for phenyl groups), NH stretches (δ ~12.88 ppm), and fluorine-coupled splitting patterns due to the 4-fluoro-3-methylphenyl substituent .

- FT-IR : Confirm the presence of carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹) and NH/OH bonds (3200–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion [M+H]+ matching C20H14FNO3S) .

Q. What purification methods are recommended post-synthesis, and how do solvent systems influence crystallization?

- Methodological Answer : Recrystallization using DMF-acetic acid (1:1) or ethanol-water mixtures (3:1) is effective for removing unreacted starting materials. Polar aprotic solvents like DMF enhance solubility of thiazole intermediates, while acetic acid promotes slow crystallization, reducing amorphous byproducts . Column chromatography (silica gel, hexane:ethyl acetate gradient) resolves regioisomeric impurities .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide the design of novel derivatives?

- Methodological Answer :

- In Silico Modeling : Use Gaussian or ORCA for DFT calculations to map electron density distributions, identifying nucleophilic (e.g., amino-methylene group) and electrophilic sites (e.g., dione carbonyls) .

- Molecular Docking : AutoDock Vina predicts binding affinities with target proteins (e.g., kinases or enzymes), guiding substitutions on the thiazole or indane-dione moieties to enhance interactions .

- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~3.2, TPSA ~85 Ų) to prioritize derivatives with optimal bioavailability .

Q. What experimental strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Use a standardized assay (e.g., MTT for cytotoxicity) with ≥3 biological replicates to minimize variability. Compare EC50 values under controlled conditions (pH 7.4, 37°C) .

- Controlled Variables : Ensure consistent solvent (e.g., DMSO ≤0.1% v/v) and cell lines (e.g., HepG2 vs. HEK293). Cross-validate with orthogonal assays (e.g., fluorescence-based enzymatic inhibition) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to reconcile conflicting data from different labs, accounting for batch effects .

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

- Methodological Answer :

- Fate Studies : Use OECD Guideline 307 to evaluate soil degradation (half-life t1/2) under aerobic/anaerobic conditions. Monitor metabolites via LC-MS/MS .

- Aquatic Toxicity : Follow ISO 11348 for bacterial bioluminescence inhibition (Vibrio fischeri EC50) and Daphnia magna immobilization assays .

- Photodegradation : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and analyze degradation products (e.g., hydroxylated or defluorinated species) using QTOF-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。